

Application Notes and Protocols for GSK2879552 in Mouse Xenograft Models

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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812

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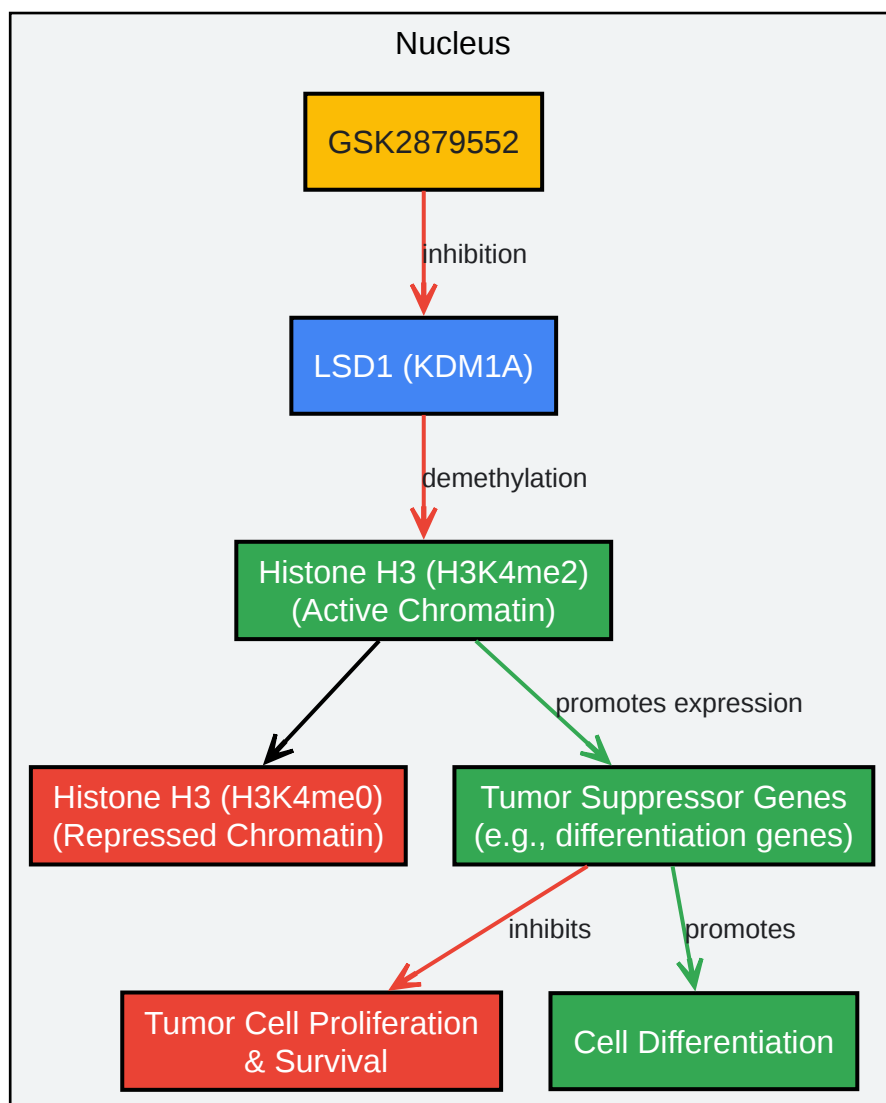
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **GSK2879552**, a potent and irreversible inhibitor of Lysine-specific Demethylase 1 (LSD1), in mouse xenograft models. The provided data and methodologies are based on preclinical studies in various cancer types.

Mechanism of Action

GSK2879552 is an orally bioavailable small molecule that selectively inhibits LSD1 (also known as KDM1A).[1][2] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] By inhibiting LSD1, **GSK2879552** leads to an increase in H3K4 methylation, which in turn upregulates the expression of tumor suppressor genes.[1][4] This action results in the inhibition of proliferation and induction of differentiation in cancer cells, demonstrating predominantly cytostatic anti-proliferative activity in sensitive cancer models like Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[5][6]

Signaling Pathway of LSD1 Inhibition by GSK2879552



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Caption: Mechanism of action of **GSK2879552**.

Quantitative Data Summary

The following tables summarize the dosage, administration, and efficacy of **GSK2879552** in various mouse xenograft models.

Table 1: **GSK2879552** Dosage and Administration in Mouse Xenograft Models

Cancer Type	Cell Line / Model	Mouse Strain	Dosage	Administration Route	Dosing Schedule	Vehicle
Small Cell Lung Cancer (SCLC)	NCI-H526, NCI-H1417	Not Specified	1.5 mg/kg	Oral (p.o.)	Daily for 25-35 days	Not Specified
Prostate Cancer (CRPC)	LuCaP35C R, CWR22-RV1, LuCaP77C R, DU145	Castrated SCID	33 mg/kg	Intraperitoneal (i.p.)	Daily	DMSO
Prostate Cancer (CRPC)	CWR22-RV1	SCID	12 mg/kg	Intraperitoneal (i.p.)	Daily	Not Specified
Pharmacokinetics Study	Not Applicable	Not Specified	5 mg/kg	Oral (p.o.)	Single Dose	Not Specified

Table 2: Efficacy of **GSK2879552** in SCLC Xenograft Models

Cell Line	Dosage and Administration	Tumor Growth Inhibition (TGI)
NCI-H1417	1.5 mg/kg, p.o., daily	83%
NCI-H526	1.5 mg/kg, p.o., daily	57%
NCI-H510	1.5 mg/kg, p.o., daily	38% (partial)
NCI-H69	1.5 mg/kg, p.o., daily	49% (partial)
SHP77	1.5 mg/kg, p.o., daily	No significant TGI

Experimental Protocols

Below are detailed protocols for conducting xenograft studies with **GSK2879552**.

Protocol 1: Small Cell Lung Cancer (SCLC) Xenograft Model

1. Cell Culture:

- Culture NCI-H1417 or other SCLC cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

- Use female immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), 6-8 weeks of age.
- Allow mice to acclimate for at least one week before the start of the experiment.

3. Tumor Implantation:

- Resuspend harvested SCLC cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 1×10^6 cells in a volume of 100-200 μ L into the right flank of each mouse.

4. **GSK2879552** Preparation and Administration:

- Prepare a stock solution of **GSK2879552** in a suitable solvent like DMSO.
- For oral administration, formulate the daily dose in a vehicle such as 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water.
- Administer **GSK2879552** orally at a dose of 1.5 mg/kg daily.

- The control group should receive the vehicle only.

5. Monitoring and Endpoints:

- Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Record the body weight of the mice twice weekly as a measure of toxicity.
- The study endpoint may be a predetermined tumor volume, a specific study duration (e.g., 25-35 days), or signs of morbidity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

1. Animal Model:

- Use male castrated Severe Combined Immunodeficient (SCID) mice.
- For patient-derived xenograft (PDX) models, surgically implant a small piece of patient tumor tissue subcutaneously or under the renal capsule.

2. **GSK2879552** Preparation and Administration:

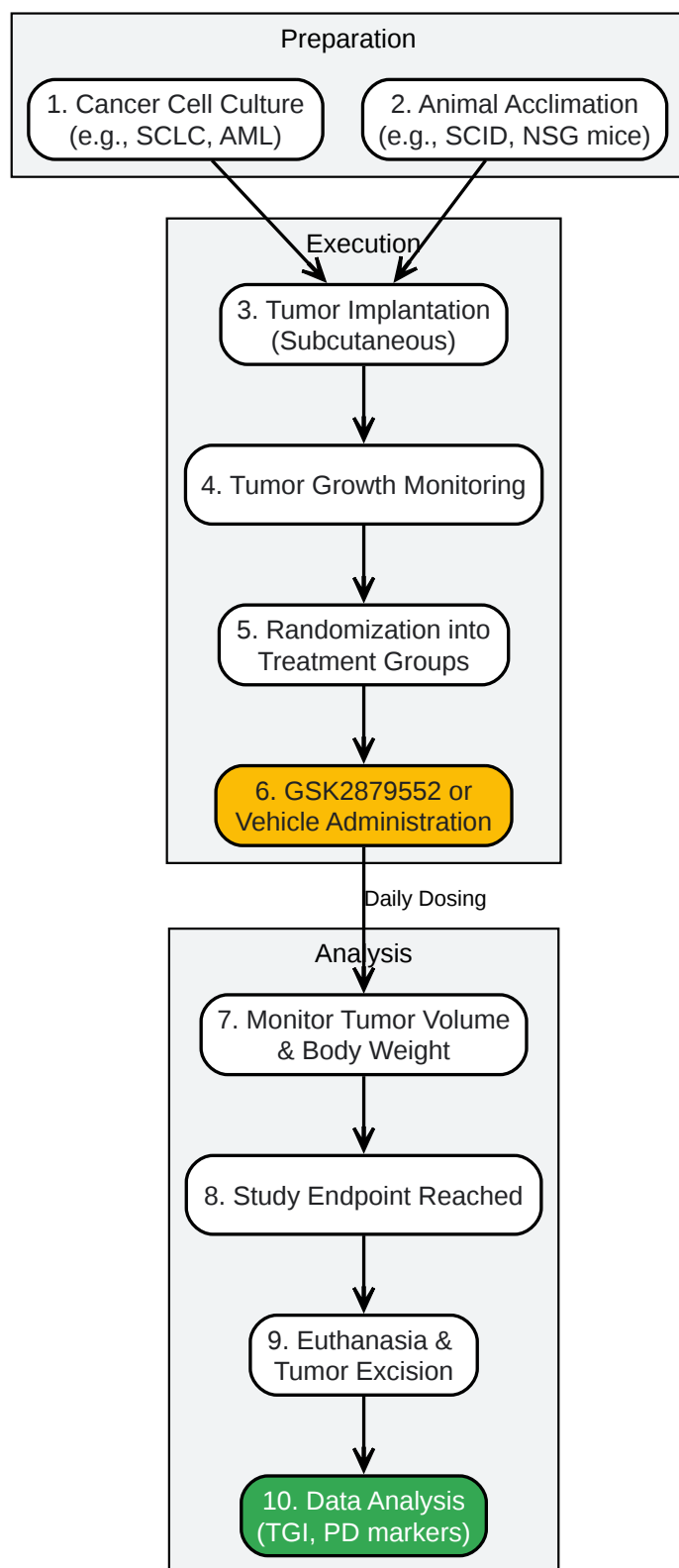
- Dissolve **GSK2879552** in 100% DMSO for intraperitoneal injection.
- Administer **GSK2879552** daily via intraperitoneal injection at a dose of 33 mg/kg.
- The control group should receive daily intraperitoneal injections of DMSO.

3. Monitoring and Endpoints:

- Monitor tumor growth and mouse body weight as described in Protocol 1.

- At the study's conclusion, collect tumors for analysis of pharmacodynamic markers such as H3K4me2 levels and expression of androgen receptor (AR)-regulated genes.

Experimental Workflow Diagram



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Caption: General workflow for a mouse xenograft study.

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